molecular formula C7H13NO3S B15348569 Cycloheptanesulfonamide, 2-oxo-

Cycloheptanesulfonamide, 2-oxo-

Cat. No.: B15348569
M. Wt: 191.25 g/mol
InChI Key: VYVHBEDXEGDWNT-UHFFFAOYSA-N
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Description

Cycloheptanesulfonamide, 2-oxo- is a chemical compound with the molecular formula C7H13NO3S. It is a cyclic sulfonamide derivative characterized by a seven-membered ring structure with a sulfonamide group and a keto group at the second position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanesulfonamide, 2-oxo- can be synthesized through several synthetic routes. One common method involves the cyclization of heptane-1,7-diamine with chlorosulfonic acid followed by oxidation of the resulting sulfonamide. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired cyclic structure.

Industrial Production Methods: In an industrial setting, the production of Cycloheptanesulfonamide, 2-oxo- may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Cycloheptanesulfonamide, 2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Cycloheptanesulfonamide, 2-oxo- has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and modulation of biological pathways.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Cycloheptanesulfonamide, 2-oxo- can be compared with other similar compounds, such as Cyclohexanesulfonamide and Cyclooctanesulfonamide. These compounds share similar structural features but differ in the number of ring members and the position of functional groups. Cycloheptanesulfonamide, 2-oxo- is unique due to its seven-membered ring structure and the presence of both a sulfonamide and a keto group, which contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • Cyclohexanesulfonamide

  • Cyclooctanesulfonamide

  • Cyclopentanesulfonamide

  • Cycloheptanesulfonamide (without the keto group)

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

2-oxocycloheptane-1-sulfonamide

InChI

InChI=1S/C7H13NO3S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h7H,1-5H2,(H2,8,10,11)

InChI Key

VYVHBEDXEGDWNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)S(=O)(=O)N

Origin of Product

United States

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